REACTION_CXSMILES
|
[F:1][C:2]1[CH:7]=[CH:6][C:5](I)=[CH:4][CH:3]=1.[CH2:9]([OH:12])[C:10]#[CH:11].C(NC(C)C)(C)C>[Cu]I>[F:1][C:2]1[CH:7]=[CH:6][C:5]([C:11]#[C:10][CH2:9][OH:12])=[CH:4][CH:3]=1
|
Name
|
|
Quantity
|
710 mg
|
Type
|
reactant
|
Smiles
|
FC1=CC=C(C=C1)I
|
Name
|
bistriphenylphosphine palladium chloride
|
Quantity
|
27 mg
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
214 mg
|
Type
|
reactant
|
Smiles
|
C(C#C)O
|
Name
|
CuI
|
Quantity
|
3.64 mg
|
Type
|
catalyst
|
Smiles
|
[Cu]I
|
Name
|
|
Quantity
|
6.1 mL
|
Type
|
reactant
|
Smiles
|
C(C)(C)NC(C)C
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
The reaction mixture was stirred at r.t. for 6 h
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
After the completion of the reaction
|
Type
|
EXTRACTION
|
Details
|
the crude product was extracted with ethylacetate (50 mL)
|
Type
|
WASH
|
Details
|
The organic layer was washed with 10% HCl (20 mL)
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over Na2SO4
|
Type
|
CONCENTRATION
|
Details
|
concentrated in vacuo
|
Type
|
CUSTOM
|
Details
|
to afford the crude compound which
|
Type
|
CUSTOM
|
Details
|
was purified by column chromatography (silica gel, 2:8 EtOAc:Pet.Ether)
|
Reaction Time |
6 h |
Name
|
|
Type
|
product
|
Smiles
|
FC1=CC=C(C=C1)C#CCO
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 366 mg | |
YIELD: PERCENTYIELD | 64% | |
YIELD: CALCULATEDPERCENTYIELD | 63.8% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |